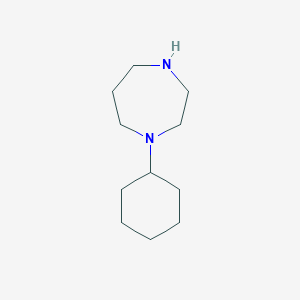

1-Cyclohexyl-1,4-diazepane

Descripción general

Descripción

1-Cyclohexyl-1,4-diazepane (1CHD) is an organic compound that belongs to the family of cycloalkanes and has been widely studied in the field of organic chemistry. It is a colorless and odorless compound that is highly soluble in water, alcohol, and ether. 1CHD is a versatile molecule with a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, as a solubility enhancer, and as an intermediate in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 1,4-Diazacycles : A study by Nalikezhathu et al. (2023) reported the synthesis of 1,4-diazacycles, including diazepanes, using a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method tolerates various amines and alcohols, relevant for medicinal platforms, and was used to synthesize drugs like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).

Chiral-pool Synthesis as σ1 Receptor Ligands : Fanter et al. (2017) synthesized 1,4-diazepanes from amino acids, revealing their potential as σ1 receptor ligands. The study found that cyclohexylmethyl or butyl groups are preferred substituents for high σ1 affinity (Fanter et al., 2017).

Ugi Multicomponent Synthesis : Banfi et al. (2007) explored a Ugi multicomponent reaction for synthesizing diazepane systems, highlighting a method for creating 1-sulfonyl 1,4-diazepan-5-ones and benzo-fused derivatives (Banfi et al., 2007).

Applications in Drug Development and Molecular Chemistry

Olefin Epoxidation Catalysis : Sankaralingam and Palaniandavar (2014) discussed manganese(III) complexes with 1,4-diazepane-based ligands for olefin epoxidation. They found a correlation between the Lewis acidity of the Mn(III) center and the yield/selectivity of the epoxidation reaction (Sankaralingam & Palaniandavar, 2014).

Synthesis of Diazepane Derivatives as Calcium Channel Blockers : Gu et al. (2010) synthesized 1,4-diazepane derivatives as T-type calcium channel blockers, identifying compound 4s with potential for treating diseases related to these channels (Gu et al., 2010).

Cannabinoid Receptor Agonists : Riether et al. (2011) identified 1,4-diazepane compounds as potent and selective CB2 agonists. Their research focused on optimizing metabolic stability, leading to compounds with improved liver microsomes stability and rat PK profiles (Riether et al., 2011).

Biological and Pharmacological Studies

Efflux Pump Inhibition in Bacteria : Casalone et al. (2020) studied 1-benzyl-1,4-diazepane's mechanism as an efflux pump inhibitor in Escherichia coli. They found that it decreased antibiotic resistance and increased membrane permeability in specific bacterial strains (Casalone et al., 2020).

Synthesis of Isochromene Derivatives : Ren et al. (2017) explored the use of 4-diazoisochroman-3-imines, including 1,4-diazepane derivatives, as metal carbene precursors for synthesizing isochromene derivatives. They demonstrated various cycloaddition reactions under Rh(II) catalysis (Ren et al., 2017).

Propiedades

IUPAC Name |

1-cyclohexyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRJEERFPFFTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481773 | |

| Record name | 1-Cyclohexyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-1,4-diazepane | |

CAS RN |

59039-67-7 | |

| Record name | 1-Cyclohexyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)

![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)